1,9-Dibromononane

CAS No.: 4549-33-1

Cat. No.: VC2404091

Molecular Formula: C9H18Br2

Molecular Weight: 286.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4549-33-1 |

|---|---|

| Molecular Formula | C9H18Br2 |

| Molecular Weight | 286.05 g/mol |

| IUPAC Name | 1,9-dibromononane |

| Standard InChI | InChI=1S/C9H18Br2/c10-8-6-4-2-1-3-5-7-9-11/h1-9H2 |

| Standard InChI Key | WGAXVZXBFBHLMC-UHFFFAOYSA-N |

| SMILES | C(CCCCBr)CCCCBr |

| Canonical SMILES | C(CCCCBr)CCCCBr |

Introduction

Chemical Structure and Properties

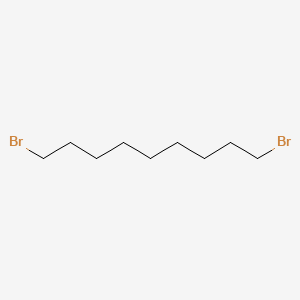

1,9-Dibromononane consists of a linear nine-carbon chain with bromine atoms substituted at the terminal carbon atoms (positions 1 and 9). This structure provides the compound with unique reactivity, particularly in nucleophilic substitution reactions where the bromine atoms serve as excellent leaving groups.

Physical Properties

1,9-Dibromononane exists as a clear colorless to pale yellow liquid at room temperature with distinctive physical characteristics that make it suitable for various chemical applications.

Table 1: Physical Properties of 1,9-Dibromononane

| Property | Value |

|---|---|

| Physical State | Liquid |

| Color | Clear colorless to pale yellow |

| Melting Point | -2°C |

| Boiling Point | 285-288°C |

| Density | 1.407 g/mL at 25°C |

| Refractive Index | 1.496 (n 20/D) |

| Flash Point | >230°F (>110°C) |

| Storage Conditions | Sealed in dry container at room temperature |

The compound's relatively high boiling point reflects its molecular weight contributed by the two bromine atoms, while its density is characteristic of halogenated hydrocarbons .

Chemical Identifiers

For proper identification in chemical databases and regulatory contexts, 1,9-dibromononane is associated with several standardized identifiers.

Table 2: Chemical Identifiers of 1,9-Dibromononane

| Identifier Type | Value |

|---|---|

| CAS Number | 4549-33-1 |

| Molecular Formula | C9H18Br2 |

| Molecular Weight | 286.05 g/mol |

| IUPAC Name | 1,9-dibromononane |

| InChI | InChI=1S/C9H18Br2/c10-8-6-4-2-1-3-5-7-9-11/h1-9H2 |

| InChIKey | WGAXVZXBFBHLMC-UHFFFAOYSA-N |

| SMILES | BrCCCCCCCCCBr |

| European Community (EC) Number | 224-913-0 |

These identifiers enable precise tracking and documentation of the compound across scientific publications, regulatory frameworks, and commercial databases .

Synonyms

1,9-Dibromononane is known by several alternative names in scientific literature and commercial contexts.

Table 3: Common Synonyms of 1,9-Dibromononane

| Synonym |

|---|

| Nonamethylene dibromide |

| Nonamethylene bromide |

| 1,9-Dibromnonane |

| Nonane, 1,9-dibromo- |

| 1,9-Nonanediyl dibromide |

These synonyms reflect different naming conventions and historical usages in chemical nomenclature .

Applications and Uses

1,9-Dibromononane has found utility across various fields of chemistry and materials science, primarily due to its bifunctional nature and the reactivity of its bromide leaving groups.

Pharmaceutical Synthesis

In pharmaceutical research and development, 1,9-dibromononane serves as:

-

A key intermediate in the synthesis of macrocyclic lactones related to zearalanone, which has potential applications in medicinal chemistry

-

A reagent in the preparation of various bioactive molecules

-

A building block for introducing nine-carbon spacers between functional groups

Research published in the Royal Society of Chemistry journals describes the use of 1,9-dibromononane in reactions with salicylic acids to prepare corresponding lactones, contributing to the synthesis of macrocyclic compounds with potential pharmaceutical applications .

Chemical Research

In research settings, 1,9-dibromononane serves multiple functions:

-

As a reagent in the preparation of various macrocyclic compounds

-

For the synthesis of carbamate derivatives

-

As a chemical intermediate in the development of specialty organic compounds

The deuterated form (1,9-dibromononane-D18, CAS 150017-89-3) has additional specialized applications in mass spectrometry and pharmacokinetic studies where isotopic labeling is advantageous for tracking compound metabolism and distribution .

Materials Science and Polymer Chemistry

In materials science and polymer chemistry, 1,9-dibromononane functions as:

-

A crosslinking agent for specialty resins

-

An intermediate in the production of non-systemic insecticides for agrochemical applications

-

A building block for the development of specialty polymers with tailored properties

The compound's bifunctional nature allows it to connect polymer chains or introduce specific structural elements that influence material properties. Its high reactivity in SN2 reactions and thermal stability make it particularly suitable for continuous flow equipment manufacturing processes .

Environmental Considerations

Limited data is available regarding the environmental fate and behavior of 1,9-dibromononane. Based on safety data sheets and chemical properties, the following observations can be made:

-

Persistence and Degradability: No comprehensive data available

-

Bioaccumulative Potential: No comprehensive data available

-

Mobility in Soil: Due to its low water solubility, the compound is expected to have limited mobility in soil

-

Aquatic Toxicity: Specific data is limited, but the compound may be harmful to aquatic organisms

Proper disposal is essential to minimize environmental impact. Chemical waste generators must determine whether discarded material is classified as hazardous waste and follow appropriate local, regional, and national regulations for disposal .

| Supplier | Purity | Package Sizes | Form |

|---|---|---|---|

| Thermo Scientific Chemicals | 97% | 5g, 25g, 50mL | Liquid |

| TCI America | 97% (GC) | Various | Clear liquid |

| Apollo Scientific | Not specified | Not specified | Liquid |

| Ambeed | 98% | Various | Liquid |

| Matrix Scientific | 95% | Various | Liquid |

| Alfa Chemistry | 96% | Various | Liquid |

The compound is typically supplied in glass bottles and may be subject to transportation regulations due to its chemical classification .

Related Compounds

1,9-Dibromononane belongs to the broader family of α,ω-dibromoalkanes (terminal dibromoalkanes), which include homologous compounds with varying carbon chain lengths. Notable related compounds include:

-

1,7-Dibromoheptane (C7H14Br2): A shorter chain analog with similar reactivity profile

-

1,8-Dibromooctane (C8H16Br2): The immediate homolog with one fewer carbon atom

-

1,10-Dibromodecane (C10H20Br2): The next higher homolog with one additional carbon atom

-

1,9-Dibromononane-D18 (C9D18Br2): The fully deuterated analog used in specialized research applications

These related compounds share similar chemical reactivity patterns but may differ in physical properties and specific applications based on their chain length and structural characteristics .

Analytical Methods

Several analytical methods are employed for the identification and characterization of 1,9-dibromononane:

-

Gas Chromatography (GC): Commonly used to determine purity (typically ≥96-98%)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and purity assessment

-

Infrared Spectroscopy (IR): Used for identification and confirmation of functional groups

-

Mass Spectrometry (MS): For molecular weight confirmation and structural analysis

-

Refractive Index Measurement: For quality control in production (typical range: 1.4945-1.4995 at 20°C)

These analytical techniques provide complementary information about the compound's identity, purity, and structural characteristics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume